1-Nitro-2-naphthol

Physicochemical Characterization Quality Control Isomer Differentiation

1-Nitro-2-naphthol (CAS 550-60-7), also referred to as α-nitro-β-naphthol, is a yellow crystalline nitronaphthol derivative. It is characterized by a nitro group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring, giving it the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 550-60-7
Cat. No. B1581586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-naphthol
CAS550-60-7
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])O
InChIInChI=1S/C10H7NO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H
InChIKeySSHIVHKMGVBXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-naphthol (CAS 550-60-7) Procurement and Product Profile: Properties, Specifications, and Key Distinctions


1-Nitro-2-naphthol (CAS 550-60-7), also referred to as α-nitro-β-naphthol, is a yellow crystalline nitronaphthol derivative [1]. It is characterized by a nitro group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring, giving it the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . The compound is a weak acid (predicted pKa 6.30 ± 0.50) and exhibits distinct solubility properties, being essentially insoluble in water but soluble in common organic solvents such as ethanol and ether . Its synthesis typically involves the hydrolysis of 1-nitro-2-acetylaminonaphthalene, achieving yields of 88-89% [2].

1-Nitro-2-naphthol (CAS 550-60-7) Technical Substitution Risks: Why In-Class Analogs Fail


Substituting 1-nitro-2-naphthol with a close positional isomer, such as 2-nitro-1-naphthol (CAS 607-24-9), or a related nitroso analog, is not a straightforward exchange. The specific arrangement of the nitro and hydroxyl groups dictates the compound's physicochemical properties, including its distinct melting point, acidity (pKa), and solubility, which directly impact its performance in synthesis and analytical applications . For instance, the lower melting point of 1-nitro-2-naphthol (103°C) compared to 2-nitro-1-naphthol (123-125°C) is a critical factor for purity assessment and process control [1]. Furthermore, its defined role as a precursor for specific metal-chelating reagents and its unique reactivity in dearomatization reactions are not replicated by its isomers, making unverified substitution a significant risk to experimental reproducibility and process yield [2].

1-Nitro-2-naphthol (CAS 550-60-7) Quantitative Differentiation Evidence Guide


Comparison of Melting Point and pKa with the 2,1-Isomer

1-Nitro-2-naphthol exhibits a significantly lower melting point and a slightly higher predicted acidity (pKa) compared to its positional isomer, 2-nitro-1-naphthol. The melting point of 1-nitro-2-naphthol is reported as 103°C [1], while 2-nitro-1-naphthol has a melting point of 123-125°C . Predicted pKa values are 6.30 ± 0.50 for the target compound and 6.13 ± 0.50 for the comparator . These differences are crucial for confirming the identity and purity of the procured material.

Physicochemical Characterization Quality Control Isomer Differentiation

Validated Synthesis Yield for Reliable Scaled Production

A well-established and validated synthetic procedure from Organic Syntheses provides a reliable, high-yield route to 1-nitro-2-naphthol. The method, involving the hydrolysis of 1-nitro-2-acetylaminonaphthalene, consistently delivers the target compound in a yield of 88-89% after recrystallization [1]. This reproducibility is critical for planning larger-scale syntheses and downstream applications, as it minimizes yield variability.

Organic Synthesis Process Chemistry Scale-up

High-Yielding Platform for Asymmetric Synthesis of β-Naphthalenones

1-Nitro-2-naphthol serves as a crucial precursor in modern asymmetric synthesis. A recent study demonstrated that 1-nitro-2-naphthol derivatives undergo Pd-catalyzed allylic dearomatization with Morita-Baylis-Hillman (MBH) adducts to yield enantioenriched β-naphthalenones. The reaction proceeds with yields up to 92% and enantioselectivities up to 90% ee [1]. This specific reactivity is enabled by the nitro group at the 1-position, which is absent in the parent 2-naphthol and other isomers, highlighting a unique and valuable synthetic application.

Asymmetric Catalysis Dearomatization Medicinal Chemistry

Distinct Electrochemical Adsorption Behavior for Sensor Development

The electrochemical reduction of 1-nitro-2-naphthol at carbon fiber electrodes exhibits a distinctive adsorption peak cathodic of the diffusion-controlled peak. This phenomenon, indicative of strong reactant adsorption, is not a generic property of all nitrophenols [1]. This specific interfacial behavior can be exploited for designing electrochemical sensors or for modifying electrode surfaces, offering a functional differentiation not found with many other nitroaromatic analogs.

Electrochemistry Sensor Design Surface Chemistry

1-Nitro-2-naphthol (CAS 550-60-7) Targeted Research and Industrial Application Scenarios


Procurement for a Precise Quality Control Laboratory

For QC labs requiring unambiguous identification and purity verification, 1-nitro-2-naphthol's well-defined melting point of 103°C provides a simple, cost-effective, and reliable differentiator from the 2-nitro-1-naphthol isomer (mp 123-125°C) [1]. This clear 20°C difference allows for immediate confirmation of the correct material upon receipt using basic equipment, reducing the risk of process failures due to isomer mix-ups.

Selection as a Building Block for Asymmetric Synthesis

For medicinal chemistry or natural product synthesis groups seeking to construct complex, chiral β-naphthalenone scaffolds, 1-nitro-2-naphthol is a strategic procurement choice. It has been proven to be an effective substrate in Pd-catalyzed dearomatization reactions, achieving high yields (up to 92%) and enantioselectivities (up to 90% ee) [2]. This specific reactivity, enabled by its unique substitution pattern, makes it a valuable starting material not easily replaced by other commercially available 2-naphthol derivatives.

Use in Process Development and Scale-Up

When a reliable, high-yielding synthesis is paramount for scaling up production, procuring 1-nitro-2-naphthol is justified by the existence of a validated procedure from Organic Syntheses [3]. The documented 88-89% recrystallized yield provides a dependable baseline for process engineers and chemists to plan larger batches, minimizing uncertainty and the associated costs of yield optimization.

Procurement for Electrochemical Sensor or Electrode Modification Research

Research groups developing electrochemical sensors or studying surface modification at carbon electrodes should consider 1-nitro-2-naphthol due to its documented strong and characteristic adsorption behavior [4]. This property, which manifests as a distinct adsorption peak in voltammetry, makes it a candidate for creating functionalized electrode surfaces or for use as a model compound in fundamental electrochemistry studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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